(5-Bromo-3-pyridinyl)(piperazino)methanone
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Overview
Description
(5-Bromo-3-pyridinyl)(piperazino)methanone: is a chemical compound with the molecular formula C10H12BrN3O and a molecular weight of 270.13 g/mol . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-pyridinyl)(piperazino)methanone typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with piperazine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3-pyridinyl)(piperazino)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction Reactions: The compound can be reduced to form different reduced states, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2). The reactions are usually carried out in acidic or basic media.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution Reactions: The major products formed depend on the nucleophile used. For example, substitution with an amine can yield an amine derivative of the compound.
Oxidation Reactions: The major products formed depend on the oxidizing agent and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid derivative.
Reduction Reactions: The major products formed depend on the reducing agent and conditions used.
Scientific Research Applications
(5-Bromo-3-pyridinyl)(piperazino)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological processes and pathways, particularly those involving pyridine derivatives.
Medicine: It is used in the development of new pharmaceutical compounds and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (5-Bromo-3-pyridinyl)(piperazino)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-3-pyridinyl)(piperazino)methanone
- (5-Fluoro-3-pyridinyl)(piperazino)methanone
- (5-Iodo-3-pyridinyl)(piperazino)methanone
Uniqueness
(5-Bromo-3-pyridinyl)(piperazino)methanone is unique due to the presence of the bromine atom in the pyridine ring, which imparts specific chemical and biological properties. The bromine atom can participate in various substitution reactions, making the compound a versatile building block in organic synthesis.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-piperazin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O/c11-9-5-8(6-13-7-9)10(15)14-3-1-12-2-4-14/h5-7,12H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCQANGFZMRSDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649787 |
Source
|
Record name | (5-Bromopyridin-3-yl)(piperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-91-0 |
Source
|
Record name | (5-Bromopyridin-3-yl)(piperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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